molecular formula C14H13N5O2 B11739499 2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile

2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B11739499
M. Wt: 283.29 g/mol
InChI Key: OBVFPPSPLXBYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group, a nitrophenyl group, and a propanedinitrile moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the condensation of a dimethylamino-substituted aldehyde with a nitrophenyl-substituted amine under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro-substituted derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products

The major products formed from these reactions include amino-substituted derivatives, nitro-substituted derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer processes, while the dimethylamino group can interact with various biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

2-[1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3

InChI Key

OBVFPPSPLXBYJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.